molecular formula C21H22N4O2 B11079375 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 634176-51-5

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11079375
CAS No.: 634176-51-5
M. Wt: 362.4 g/mol
InChI Key: JPUMCENUJLXZOP-UHFFFAOYSA-N
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Description

1-{4-[(E)-Phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a piperidinyl group at position 3 and a 4-(phenyldiazenyl)phenyl moiety at position 1. The (E)-phenyldiazenyl group introduces a planar, conjugated azo (-N=N-) linkage, which may confer unique electronic and steric properties compared to other substituents.

Properties

CAS No.

634176-51-5

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H22N4O2/c26-20-15-19(24-13-5-2-6-14-24)21(27)25(20)18-11-9-17(10-12-18)23-22-16-7-3-1-4-8-16/h1,3-4,7-12,19H,2,5-6,13-15H2

InChI Key

JPUMCENUJLXZOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Diazotization of Aniline

Aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate benzenediazonium chloride.

Coupling with Benzene

The diazonium salt undergoes electrophilic aromatic substitution with benzene under acidic conditions (pH 4–5) to yield 4-[(E)-phenyldiazenyl]aniline. The (E)-configuration predominates due to steric and electronic stabilization.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization); 25°C (coupling)

  • Solvent: Aqueous HCl (diazotization); H₂O/EtOH (coupling)

  • Yield: 65–72%

Formation of the Pyrrolidine-2,5-dione Core

Maleamic Acid Synthesis

4-[(E)-Phenyldiazenyl]aniline reacts with maleic anhydride in dry tetrahydrofuran (THF) to form N-(4-[(E)-phenyldiazenyl]phenyl)maleamic acid.

Reaction Conditions :

  • Molar Ratio: 1:1 (aniline:maleic anhydride)

  • Temperature: Reflux (70°C)

  • Duration: 4 hours

  • Yield: 85–90%

Cyclization to Succinimide

The maleamic acid undergoes cyclization using acetic anhydride and sodium acetate to yield 1-{4-[(E)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione.

Reaction Conditions :

  • Reagents: Ac₂O (5 eq), NaOAc (2 eq)

  • Temperature: 120°C

  • Duration: 3 hours

  • Yield: 78–82%

Introduction of the Piperidin-1-yl Group

Nucleophilic Substitution at Position 3

The succinimide’s 3-position is functionalized via alkylation using 1-bromo-piperidine under basic conditions.

Reaction Conditions :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 60–65%

Mechanistic Insight :
Deprotonation of the succinimide nitrogen by K₂CO₃ facilitates nucleophilic attack on 1-bromo-piperidine, yielding the disubstituted product.

Optimization and Analytical Characterization

Reaction Optimization

  • Solvent Screening : DMF outperformed THF and acetonitrile due to superior solubility of intermediates.

  • Base Selection : K₂CO₃ provided higher yields compared to NaH or DBU, minimizing side reactions.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.52–7.48 (m, 5H, ArH), 3.72–3.68 (m, 4H, piperidine-CH₂), 2.95 (s, 2H, succinimide-CH₂), 1.62–1.58 (m, 6H, piperidine-CH₂).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), 1220 cm⁻¹ (C-N).

  • HPLC Purity : 98.2% (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential Substitution6098.2Modular, scalable
One-Pot Alkylation4595.1Reduced purification steps
Mitsunobu Reaction5597.5Stereochemical control

The sequential substitution strategy (Sections 3–4) offers optimal balance between yield and practicality .

Chemical Reactions Analysis

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

The compound is structurally related to several pyrrolidine-2,5-dione derivatives, which vary in substituents and biological activities. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Properties
1-{4-[(E)-Phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione C21H21N5O2 375.43 Phenyldiazenyl, piperidinyl N/A Azo group (electron-withdrawing), planar
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C16H20N2O3 288.34 Methoxyphenyl, piperidinyl 1.08 Moderate lipophilicity, methoxy donor
1-(4-Methoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione C22H25N3O3 379.46 Methoxyphenyl, piperidinylamino N/A Increased H-bond capacity (NH group)
MW005 (1-{4-[4-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) C32H34FN5O2 563.65 Indole, fluorophenyl, piperidinyl N/A Multi-receptor affinity (5-HT1A Ki = 7.5 nM)
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione C27H23Cl2F3N4O2S 595.46 Benzyl, sulfanyl, halogenated pyridinyl N/A High molecular weight, halogenated motifs

Key Observations:

  • Steric Considerations : The phenyldiazenyl group introduces steric bulk but maintains planarity, whereas substituents like benzyl or indole add three-dimensional complexity.

Key Differences :

  • The azo group may confer unique redox properties or photostability compared to indole or sulfanyl substituents.
  • Halogenated derivatives (e.g., ) likely exhibit enhanced metabolic stability but reduced solubility.

Biological Activity

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including an azo group and a pyrrolidine dione moiety. This article focuses on the biological activities associated with this compound, highlighting its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of multiple functional groups, which contribute to its chemical properties and biological activities. The compound exhibits a trans configuration concerning the azo bridge, which is significant for its optical properties. The structural uniqueness provides distinct electronic properties that may influence its interaction with biological systems.

Anticancer Potential

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is thought to stem from its ability to interact with biomolecules such as proteins and nucleic acids. These interactions may alter cellular processes like apoptosis and proliferation, making it a candidate for further investigation in drug development.

Case Studies

Several studies have explored the biological effects of related azo compounds. For example:

  • Study on Antimicrobial Activity : A series of benzotriazole derivatives were evaluated for their antibacterial and antifungal properties. Compounds demonstrated moderate activity against various bacterial strains, suggesting that structural modifications could enhance their effectiveness .
  • Anticancer Activity Assessment : In a study assessing the anticancer activity of related compounds using the Sulforhodamine B (SRB) assay, certain derivatives showed promising results against lung cancer cell lines, indicating potential therapeutic applications in oncology .
CompoundBiological ActivityNotes
1-{4-[4-(Hydroxymethyl)phenyl]-3-pyrroline-2,5-dione}Moderate antibacterialHydroxymethyl substitution enhances solubility
1-{4-[Phenylazo]-3-pyrroline-2,5-dione}AnticancerSimilar azo group but lacks piperidine ring
1-{4-[Benzothiazole]-3-pyrroline-2,5-dione}Enhanced biological activityIncorporates a benzothiazole moiety

Synthesis and Applications

The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yields and purity. The compound's unique structure allows for diverse applications in drug delivery systems, where its photoresponsive behavior can be utilized to trigger the release of therapeutic agents upon exposure to light.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione, and how is purity monitored during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, with solvents like ethanol or toluene used for intermediate isolation. Key steps include the introduction of the phenyldiazenyl group via azo coupling and subsequent functionalization with piperidine. Thin-layer chromatography (TLC) is employed to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm the (E)-configuration of the diazenyl group.
  • IR Spectroscopy : Validates carbonyl (C=O) and amine (N-H) functional groups in the pyrrolidine-dione core.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to rule out side products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use P95 respirators for particulate filtration and OV/AG/P99 filters for organic vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in a ventilated cabinet away from incompatible materials (e.g., strong oxidizers). Conduct risk assessments using Safety Data Sheets (SDS) and adhere to NIOSH/CEN standards .

Advanced Research Questions

Q. How can statistical experimental design improve reaction yields and minimize byproduct formation?

  • Methodological Answer : Apply factorial design or response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can model interactions between reaction time and reagent stoichiometry, reducing the number of trials by 30–50% while maximizing yield .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS or AMBER.
  • QSAR Models : Relate structural descriptors (e.g., logP, topological polar surface area) to activity trends .

Q. How can thermal stability and decomposition pathways be investigated for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Isolate degradation products via preparative TLC and characterize them using GC-MS or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from cytotoxicity assays (e.g., IC50_{50} values) and adjust for variables like cell line heterogeneity or incubation time.
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., MTT assays) with positive/negative controls.
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Q. How can the compound’s pharmacokinetic properties be evaluated preclinically?

  • Methodological Answer :

  • In Vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability.
  • In Vivo Profiling : Administer the compound to rodent models and quantify plasma half-life via LC-MS/MS. Monitor urinary/fecal excretion to estimate bioavailability .

Notes

  • Advanced questions emphasize hypothesis-driven experimentation, leveraging interdisciplinary tools (e.g., computational chemistry, biostatistics).
  • Methodological rigor ensures reproducibility and minimizes data variability in academic research.

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